Cas no 431897-06-2 (Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester)
Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester
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Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9844762-1.0g |
tert-butyl 2-(pyridazin-3-yloxy)acetate |
431897-06-2 | 95% | 1.0g |
$0.0 | 2023-01-31 |
Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester
Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester and its CAS No. 431897-06-2: A Comprehensive Review in Modern Chemical Biology
Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester
The compound with the CAS number 431897-06-2 represents a fascinating molecule in the realm of chemical biology. This ester derivative of acetic acid features a 3-pyridazinyloxy moiety and is protected by a 1,1-dimethylethyl ester group, making it a versatile intermediate in synthetic chemistry. The unique structural features of this compound have garnered significant attention from researchers exploring novel pharmacophores and bioactive molecules.
In recent years, the development of targeted therapies has been revolutionized by the discovery of small molecules that can modulate biological pathways with high specificity. The (3-pyridazinyloxy) group in this compound is particularly noteworthy, as pyridazine derivatives have shown promise in various biological applications. Pyridazine-based compounds are known for their ability to interact with specific enzymes and receptors, making them valuable candidates for drug development.
The 1,1-dimethylethyl ester functionality serves as an effective protecting group, allowing for selective reactions while maintaining the integrity of the core pyridazinyloxy moiety. This protective feature is crucial in multi-step synthetic routes, where orthogonal reactions are required to achieve the desired product without unintended side reactions.
Recent studies have highlighted the potential of acetic acid derivatives as modulators of metabolic pathways. Acetic acid itself is a well-known metabolite that plays a key role in energy homeostasis. By incorporating a (3-pyridazinyloxy) group, researchers aim to extend the biological activity of acetic acid analogs to target specific diseases or conditions. The esterification with 1,1-dimethylethyl provides stability and solubility enhancements, which are critical for pharmaceutical applications.
The synthesis of this compound involves a series of well-established organic transformations. The introduction of the pyridazinyloxy group typically requires nucleophilic substitution reactions, where a halogenated pyridazine precursor reacts with an alcohol derivative. The subsequent protection of the hydroxyl group as an ester ensures that the molecule remains stable under various reaction conditions.
In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammation and cancer progression. The pyridazine ring is known to interact with heme-containing proteins and enzymes, which are pivotal in many biological processes. By targeting these interactions, researchers hope to develop novel therapeutic agents that can modulate disease pathways effectively.
The use of computational chemistry has also been instrumental in understanding the potential bioactivity of this molecule. Molecular modeling studies can predict how the compound might bind to its target proteins or enzymes, providing insights into its mechanism of action. These computational approaches are increasingly integrated into drug discovery pipelines to accelerate the identification of lead compounds.
The stability and shelf-life of Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester are critical factors in its application as a pharmaceutical intermediate. Proper storage conditions and handling procedures must be followed to ensure that the compound remains active and free from degradation. This includes maintaining it at controlled temperatures and protecting it from moisture and light.
The chemical properties of this compound also make it a valuable tool for research purposes. Its reactivity allows for further derivatization into more complex molecules, enabling researchers to explore new pharmacological profiles. The combination of acetic acid derivatives with other functional groups can lead to novel compounds with enhanced therapeutic potential.
In conclusion, Acetic acid, (3-pyridazinyloxy)-, 1,1-dimethylethyl ester (CAS No. 431897-06-2) is a promising molecule in chemical biology with significant potential for drug development. Its unique structural features and functional groups make it a versatile intermediate for synthesizing bioactive compounds. As research continues to uncover new applications for pyridazine derivatives, this compound is likely to play an important role in future therapeutic strategies.
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